Cas no 50353-99-6 (Ethanone, 2-(4-methylphenyl)-1,2-diphenyl-)

Ethanone, 2-(4-methylphenyl)-1,2-diphenyl- structure
50353-99-6 structure
Product Name:Ethanone, 2-(4-methylphenyl)-1,2-diphenyl-
CAS No:50353-99-6
MF:C21H18O
MW:286.367025852203
CID:365120
PubChem ID:12697130
Update Time:2025-04-19

Ethanone, 2-(4-methylphenyl)-1,2-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-(4-methylphenyl)-1,2-diphenyl-
    • 2-(4-methylphenyl)-1,2-diphenylethanone
    • 2-(4-Methylphenyl)-1,2-diphenylethan-1-one
    • 50353-99-6
    • SCHEMBL2928039
    • DTXSID60507247
    • Inchi: 1S/C21H18O/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)21(22)19-10-6-3-7-11-19/h2-15,20H,1H3
    • InChI Key: UMEHMCFSUPLAQT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C(C1C=CC=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 286.13584
  • Monoisotopic Mass: 286.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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